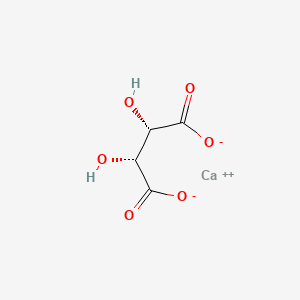
calcium;(2R,3S)-2,3-dihydroxybutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
calcium;(2R,3S)-2,3-dihydroxybutanedioate, also known as calcium tartrate, is a calcium salt of tartaric acid. This compound is a white crystalline powder that is commonly used in various industrial and scientific applications. It is known for its role in the food industry as a stabilizer and in the pharmaceutical industry for its potential health benefits.
準備方法
Synthetic Routes and Reaction Conditions
Calcium tartrate can be synthesized through the reaction of tartaric acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving tartaric acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of calcium tartrate as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, calcium tartrate is often produced as a byproduct of the wine-making process. During wine fermentation, tartaric acid naturally present in grapes reacts with calcium ions to form calcium tartrate. This precipitate is collected, purified, and processed to produce calcium tartrate for commercial use.
化学反応の分析
Types of Reactions
Calcium tartrate undergoes various chemical reactions, including:
Oxidation: Calcium tartrate can be oxidized to produce oxalic acid and carbon dioxide.
Reduction: Reduction reactions involving calcium tartrate are less common but can occur under specific conditions.
Substitution: Calcium tartrate can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Metal salts like sodium chloride or potassium chloride can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxalic acid and carbon dioxide.
Reduction: Reduced forms of tartaric acid derivatives.
Substitution: Metal tartrates, where the calcium ion is replaced by another metal ion.
科学的研究の応用
Calcium tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral resolving agent in stereochemistry to separate enantiomers.
Biology: Studied for its role in calcium metabolism and bone health.
Medicine: Investigated for its potential use in calcium supplements and treatments for osteoporosis.
Industry: Utilized as a stabilizer in food products and as a precursor in the synthesis of other chemicals.
作用機序
The mechanism of action of calcium tartrate involves its dissociation into calcium ions and tartrate ions in aqueous solutions. The calcium ions play a crucial role in various biological processes, including bone formation and muscle contraction. The tartrate ions can act as antioxidants and chelating agents, binding to metal ions and preventing oxidative damage.
類似化合物との比較
Similar Compounds
Sodium tartrate: Similar to calcium tartrate but contains sodium ions instead of calcium ions.
Potassium tartrate: Contains potassium ions and is used in similar applications as calcium tartrate.
Magnesium tartrate: Contains magnesium ions and is studied for its potential health benefits.
Uniqueness
Calcium tartrate is unique due to its specific calcium content, which makes it particularly valuable in applications related to calcium supplementation and bone health. Its ability to act as a chiral resolving agent also sets it apart from other tartrate salts.
特性
CAS番号 |
815-79-2 |
|---|---|
分子式 |
C4H10CaO9 |
分子量 |
242.19 g/mol |
IUPAC名 |
calcium;(2S,3R)-2,3-dihydroxybutanedioate;trihydrate |
InChI |
InChI=1S/C4H6O6.Ca.3H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;3*1H2/q;+2;;;/p-2/t1-,2+;;;; |
InChIキー |
BFPNOFJOWBHRHR-SONKKDPBSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
異性体SMILES |
[C@@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.O.O.O.[Ca+2] |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.[Ca+2] |
Key on ui other cas no. |
815-79-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















